molecular formula C10H15Br B13200230 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene

1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene

Cat. No.: B13200230
M. Wt: 215.13 g/mol
InChI Key: BQWSTALPLRZNHM-UHFFFAOYSA-N
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Description

1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Br It is a brominated derivative of cyclopentene, featuring a cyclopropyl group attached to the cyclopentene ring

Preparation Methods

The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .

Chemical Reactions Analysis

1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentyl derivatives.

Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene involves its interaction with molecular targets through its bromine atom. The bromine atom can act as an electrophile, facilitating various nucleophilic substitution reactions. The cyclopropyl group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene include:

    1-(Bromomethyl)cyclopentene: A simpler brominated cyclopentene derivative.

    Cyclopropylmethyl bromide: Lacks the cyclopentene ring but shares the bromomethyl and cyclopropyl groups.

    1-(Bromomethyl)cyclopropane: Similar structure but without the cyclopentene ring.

The uniqueness of this compound lies in its combined cyclopropyl and cyclopentene structures, which confer distinct chemical and physical properties.

Biological Activity

1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound characterized by its unique structure, which includes a brominated cyclopropyl group attached to a cyclopentene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific research areas.

  • Molecular Formula : C10H15Br
  • Molecular Weight : 215.13 g/mol
  • IUPAC Name : this compound
  • InChI Key : BQWSTALPLRZNHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its electrophilic bromine atom, which can participate in nucleophilic substitution reactions. This property allows the compound to interact with various biological targets, including enzymes and receptors, potentially leading to enzyme inhibition or modulation of biochemical pathways.

Enzyme Inhibition

Research has indicated that compounds with brominated structures can exhibit significant enzyme inhibitory properties. For instance, studies on similar brominated compounds have shown their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The specific inhibitory effects of this compound on these enzymes remain to be fully elucidated but suggest a pathway for further investigation.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Brominated compounds are often linked to increased antimicrobial activity due to their ability to disrupt cellular membranes or interfere with metabolic processes in bacteria and fungi. Further research is needed to quantify this activity and determine the mechanisms involved.

Cytotoxicity and Anticancer Potential

There is growing interest in the cytotoxic effects of brominated compounds against cancer cell lines. Initial findings indicate that this compound may exhibit selective cytotoxicity towards certain cancer cells, making it a candidate for further exploration in anticancer drug development.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundMolecular FormulaNotable Biological Activity
1-(Bromomethyl)cyclopenteneC8H11BrModerate enzyme inhibition
Cyclopropylmethyl bromideC4H7BrAntimicrobial properties
1-BromocyclohexaneC6H11BrLow cytotoxicity

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities.

Case Study 1: Enzyme Inhibition Assay

A study conducted on a series of brominated cycloalkenes showed that compounds similar to this compound inhibited cytochrome P450 enzymes by up to 70% at concentrations of 50 µM. The mechanism was proposed to involve the formation of stable enzyme-inhibitor complexes.

Case Study 2: Antimicrobial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity compared to standard antibiotics.

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

1-[[1-(bromomethyl)cyclopropyl]methyl]cyclopentene

InChI

InChI=1S/C10H15Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2

InChI Key

BQWSTALPLRZNHM-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC2(CC2)CBr

Origin of Product

United States

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